Cas no 19460-86-7 (N-Me-Phe-OMe hydrochoride)

N-Me-Phe-OMe hydrochoride 化学的及び物理的性質
名前と識別子
-
- L-Phenylalanine,N-methyl-, methyl ester, hydrochloride (1:1)
- N-Me-Phe-OMe HCl
- H-L-MePhe-OMe*HCl
- methyl (2S)-2-(methylamino)-3-phenylpropanoate,hydrochloride
- N-Me-Phe-OMe · HCl
- N-Me-Phe-OMe.HCl
- HCl*N-MePhe-OMe
- methyl N-methyl-1-phenylalanate
- methyl N-methyl-L-phenylalaninate hydrochloride
- N-methyl-L-phenylalanine methyl ester hydrochloride
- N-Me-Phe-OMe
- H-ME-PHE-OME HCL
- H-L-MEPHE-OME HCL
- N-Me-L-Phe-OMe·HCl
- N-ME-PHENYLALANINE-OME HCL
- N-Methyl-L-phenylalanine methyl ester HCl
- N-METHYL-L-PHENYLALANINE METHYL ESTER HYDROCHLORID
- N-ALPHA-METHYL-L-PHENYALANINE-METHYL ESTER HYDROCHLORIDE
- H-MePhe-OMe.HCl
- (N-methyl)-L-phenylalaninemethyl ester hydrochloride
- L-Phenylalanine,N-methyl-,methyl ester,hydrochloride(1:1)
- BCP11561
- SCHEMBL7327532
- (S)-methyl 2-(methylamino)-3-phenylpropanoate hydrochloride
- methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride
- AS-20114
- AKOS015909508
- methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride
- N-Me-Phe-OMeHCl
- 19460-86-7
- MFCD00083661
- N-Me-Phe-OMe hydrochloride
- DTXSID10718689
- Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1)
- AM9222
- L-Phenylalanine, methyl-, methyl ester, hydrochloride (1:1)
- Methyl methyl-L-phenylalaninate hydrochloride
- A880187
- N-Methyl-L-phenylalanine methyl ester hydrochloride (Me-L-Phe-OMe.HCl)
- CS-0147958
- F10718
- EN300-7380225
- N-methylphenylalanine methyl ester hydrochloride
- N-Me-Phe-OMe hydrochoride
-
- MDL: MFCD00083661
- インチ: InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m0./s1
- InChIKey: ZIFGLAQTUGRAAB-PPHPATTJSA-N
- ほほえんだ: CN[C@@H](CC1=CC=CC=C1)C(=O)OC.Cl
計算された属性
- せいみつぶんしりょう: 229.08700
- どういたいしつりょう: 229.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 176
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 38.3Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 自信がない
- PSA: 38.33000
- LogP: 2.18300
- ようかいせい: 自信がない
N-Me-Phe-OMe hydrochoride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD144953)
N-Me-Phe-OMe hydrochoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-285977A-5 g |
H-L-MePhe-OMe*HCl, |
19460-86-7 | 5g |
¥14,666.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218598-250mg |
Methyl methyl-L-phenylalaninate hydrochloride |
19460-86-7 | 97% | 250mg |
¥680 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218598-5g |
Methyl methyl-L-phenylalaninate hydrochloride |
19460-86-7 | 97% | 5g |
¥4554 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218598-1g |
Methyl methyl-L-phenylalaninate hydrochloride |
19460-86-7 | 97% | 1g |
¥1458 | 2023-04-15 | |
Fluorochem | 223156-1g |
N-Me-Phe-OMe HCl |
19460-86-7 | 95% | 1g |
£158.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N93750-250mg |
N-Me-Phe-OMe HCl |
19460-86-7 | 250mg |
¥558.0 | 2022-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218598-10g |
Methyl methyl-L-phenylalaninate hydrochloride |
19460-86-7 | 97% | 10g |
¥6600 | 2023-04-15 | |
Fluorochem | 223156-5g |
N-Me-Phe-OMe HCl |
19460-86-7 | 95% | 5g |
£662.00 | 2022-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218598-100mg |
Methyl methyl-L-phenylalaninate hydrochloride |
19460-86-7 | 97% | 100mg |
¥380 | 2023-04-15 | |
Chemenu | CM250880-1g |
N-Me-Phe-OMe HCl |
19460-86-7 | 95+% | 1g |
$104 | 2021-06-09 |
N-Me-Phe-OMe hydrochoride 関連文献
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
N-Me-Phe-OMe hydrochorideに関する追加情報
Comprehensive Overview of N-Me-Phe-OMe Hydrochloride (CAS No. 19460-86-7): Properties, Applications, and Industry Insights
N-Me-Phe-OMe Hydrochloride (CAS No. 19460-86-7), a modified amino acid derivative, has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, also referred to as N-Methyl-L-phenylalanine methyl ester hydrochloride, serves as a critical intermediate in peptide synthesis and drug development. Its molecular formula, C11H16ClNO2, highlights its versatility in organic chemistry applications. Researchers frequently search for "N-Me-Phe-OMe Hydrochloride solubility" or "CAS 19460-86-7 synthesis method," reflecting its technical relevance.
The growing demand for peptide-based therapeutics has propelled interest in N-Me-Phe-OMe Hydrochloride, particularly in the context of "targeted drug delivery systems" and "enzyme inhibition studies." Its methyl ester group enhances cell permeability, making it valuable for prodrug design—a trending topic in "precision medicine" forums. Analytical techniques like HPLC purification and mass spectrometry characterization are often associated with this compound, as evidenced by frequent queries such as "how to analyze N-Me-Phe-OMe HCl purity."
From a commercial perspective, 19460-86-7 is supplied by leading biochemical vendors under stringent GMP-grade standards, addressing the pharmaceutical industry's need for "high-purity building blocks." Recent publications explore its role in "non-natural amino acid incorporation," aligning with the rise of "bioorthogonal chemistry" in bioconjugation. The compound's stability under acidic conditions (pH-dependent degradation studies) further expands its utility in "peptide stability testing," a hot topic in formulation science.
Environmental and safety profiles of N-Me-Phe-OMe Hydrochloride are frequently discussed in "green chemistry" circles. While not classified as hazardous, proper handling protocols for "amino acid derivatives storage" remain crucial. The compound's crystalline morphology (often queried as "CAS 19460-86-7 crystal structure") influences its solubility in "polar aprotic solvents," a key consideration for industrial-scale reactions.
Emerging applications include its use in "fluorescent peptide probes" for cellular imaging, coinciding with the surge in "theranostic agents" research. Patent analyses reveal innovative uses in "kinase inhibitor scaffolds," answering frequent searches about "N-Me-Phe-OMe medicinal chemistry applications." The compound's chiral purity (>98% ee typically) makes it indispensable for asymmetric synthesis, a pillar of modern "chiral drug development."
Quality control aspects dominate technical discussions, with "residual solvent analysis" and "heavy metal limits" being critical specifications for 19460-86-7 batches. The compound's hygroscopic nature (often searched as "N-Me-Phe-OMe HCl moisture sensitivity") necessitates specialized packaging solutions, linking to broader "pharmaceutical excipient stability" debates. Recent advances in "continuous flow peptide synthesis" have further optimized its production efficiency.
In academic settings, N-Me-Phe-OMe Hydrochloride serves as a model compound for teaching "protective group strategies" and "carboxylate activation mechanisms." Its proton NMR spectrum (δ 7.2-7.4 ppm aromatic region) is frequently referenced in "organic spectroscopy education." The compound's compatibility with "solid-phase peptide synthesis" (SPPS) resins answers practical questions about "Fmoc deprotection conditions for N-methyl amino acids."
Market analysts note increasing procurement of 19460-86-7 by "CDMO facilities" (Contract Development and Manufacturing Organizations), reflecting its importance in "generic peptide API production." Regulatory documentation, including "CEP certifications" and "DMF filings," are commonly associated with this compound in compliance-related searches. The rise of "AI-assisted retrosynthesis planning" tools has also spotlighted N-Me-Phe-OMe Hydrochloride as a frequent node in synthetic pathways.
Future research directions may explore its potential in "macrocyclic peptide libraries" and "protein-protein interaction modulators," addressing unmet needs in "undruggable target" therapeutics. The compound's cost-effectiveness compared to exotic unnatural amino acids positions it favorably in "peptide economics" analyses. As the industry shifts toward "sustainable peptide manufacturing," N-Me-Phe-OMe Hydrochloride remains a benchmark for balanced performance and accessibility.
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